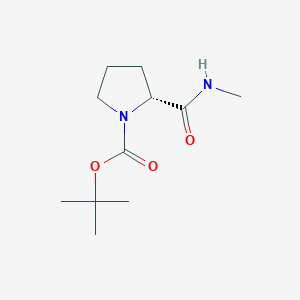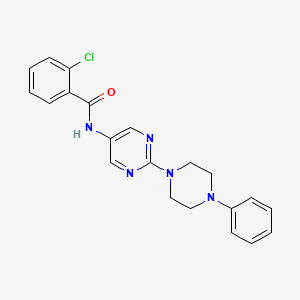![molecular formula C19H22N2O3S B2377782 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide CAS No. 899731-60-3](/img/structure/B2377782.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research for its unique properties. DTBZ is a small molecule that can selectively bind to vesicular monoamine transporter 2 (VMAT2), a protein that is responsible for transporting neurotransmitters into synaptic vesicles.
Wissenschaftliche Forschungsanwendungen
Mitosis Inhibition in Plant Cells
The compound N-(1,1-dimethylpropynyl) benzamide, closely related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide, has been identified as a powerful and selective inhibitor of mitosis in plant cells. This effect was observed at very low concentrations and across various plant species, indicating a broad spectrum of action in cellular division processes (Merlin et al., 1987).
Antioxidant Properties
A study on similar compounds, including benzamide derivatives, revealed notable antioxidant activities. These compounds showed efficacy in scavenging free radicals, suggesting their potential application in managing oxidative stress-related conditions (Ahmad et al., 2012).
Synthetic Utility in Chemistry
N,N-Dimethylbenzamide and related compounds demonstrate significant utility in synthetic chemistry. They react with various agents to produce a range of derivatives, indicating their versatility in chemical synthesis and potential applications in creating novel compounds (Hanessian & Moralioglu, 1972).
Antibacterial Activities
Benzamide derivatives, including those structurally similar to this compound, have been synthesized and shown to possess antibacterial properties. These findings suggest potential applications in developing new antibacterial agents (Ahmad et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)19(22)20-17-5-7-18(8-6-17)21-9-3-4-10-25(21,23)24/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKXRBSIBNRSDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)







![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

